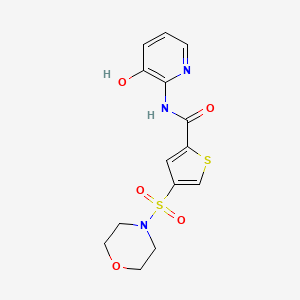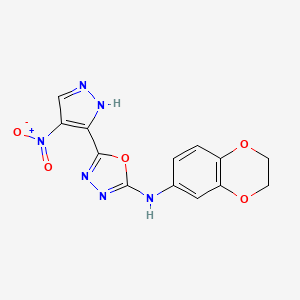
2,3-dimethyl-5,7-dinitroquinazolin-4(3H)-one
描述
2,3-dimethyl-5,7-dinitroquinazolin-4(3H)-one, also known as DNQX, is a potent antagonist of ionotropic glutamate receptors. This compound is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes.
作用机制
2,3-dimethyl-5,7-dinitroquinazolin-4(3H)-one acts as a non-competitive antagonist of AMPA and kainate glutamate receptors. It binds to the receptor in a non-competitive manner, which means that it does not compete with the glutamate binding site. Instead, it binds to a different site on the receptor and prevents the channel from opening. This leads to a decrease in the excitatory postsynaptic potential and a reduction in synaptic transmission.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In the brain, it can block the induction of long-term potentiation (LTP), which is a cellular mechanism underlying learning and memory. It can also block the induction of long-term depression (LTD), which is a cellular mechanism underlying memory extinction. In addition, this compound has been shown to have anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemia.
实验室实验的优点和局限性
2,3-dimethyl-5,7-dinitroquinazolin-4(3H)-one is a potent and selective antagonist of AMPA and kainate glutamate receptors. It has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. However, there are some limitations to its use. This compound is not a selective antagonist of all glutamate receptors, and it does not block NMDA receptors, which are also involved in synaptic plasticity and learning. In addition, this compound can have off-target effects, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on 2,3-dimethyl-5,7-dinitroquinazolin-4(3H)-one. One direction is to develop more selective and potent antagonists of glutamate receptors, which can help researchers to study the role of specific receptor subtypes in various brain functions. Another direction is to study the role of glutamate receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Finally, future research can focus on the development of new therapeutic agents that target glutamate receptors, which can have potential applications in the treatment of various neurological and psychiatric disorders.
Conclusion
In conclusion, this compound is a potent antagonist of AMPA and kainate glutamate receptors, which has been widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has a variety of biochemical and physiological effects, and it has potential applications in the treatment of various neurological and psychiatric disorders. However, there are some limitations to its use, and future research can focus on the development of more selective and potent antagonists of glutamate receptors, as well as the study of the role of glutamate receptors in various brain functions and disorders.
科学研究应用
2,3-dimethyl-5,7-dinitroquinazolin-4(3H)-one is widely used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. Glutamate receptors are the most abundant excitatory neurotransmitter receptors in the brain, and they play a crucial role in synaptic plasticity, learning, and memory. This compound is a potent antagonist of AMPA and kainate glutamate receptors, which are involved in fast synaptic transmission. By blocking these receptors, this compound can help researchers to understand the role of glutamate receptors in various brain functions.
属性
IUPAC Name |
2,3-dimethyl-5,7-dinitroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O5/c1-5-11-7-3-6(13(16)17)4-8(14(18)19)9(7)10(15)12(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKERGEBMHOMUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-propylpyridine](/img/structure/B4333337.png)
![4-[4-[(4-bromophenyl)sulfonyl]-2-(4-fluorophenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B4333338.png)
![6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B4333347.png)
![2-bicyclo[2.2.1]hept-2-yl-N-[1-(4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]acetamide](/img/structure/B4333356.png)
![2-bicyclo[2.2.1]hept-2-yl-N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B4333358.png)
![2-bicyclo[2.2.1]hept-2-yl-N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B4333359.png)
![methyl 4-(3-{[(2,4-difluorophenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate](/img/structure/B4333361.png)
![3-[(4-iodo-1H-pyrazol-1-yl)methyl]-N-[4-(piperidin-1-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4333371.png)
![N-(2-chlorophenyl)-2-[5-(2-oxo-2H-chromen-3-yl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4333378.png)
![methyl 4-(3-{[(4-methoxyphenoxy)acetyl]amino}-5-methyl-1H-pyrazol-1-yl)butanoate](/img/structure/B4333382.png)
![3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(morpholin-4-ylmethyl)benzyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4333384.png)


![3-(5-ethyl-4-hydroxy-4,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B4333417.png)